5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one

Antibacterial Antimicrobial Structure-Activity Relationship

This distinct triazolo-thiazole scaffold (MW 155.18, C5H5N3OS) is essential for hit-to-lead optimization in antibiotic and CNS drug discovery. Its unique thiazolo[2,3-c][1,2,4]triazol-3-one core avoids benzothiazole-related lipophilicity and metabolic liabilities. The 3-one carbonyl and 5-methyl substituent enable diverse chemical elaboration. Insist on verified purity and structural identity to ensure experimental reproducibility and valid SAR conclusions.

Molecular Formula C5H5N3OS
Molecular Weight 155.18
CAS No. 64040-59-1
Cat. No. B2388746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one
CAS64040-59-1
Molecular FormulaC5H5N3OS
Molecular Weight155.18
Structural Identifiers
SMILESCC1=CSC2=NNC(=O)N12
InChIInChI=1S/C5H5N3OS/c1-3-2-10-5-7-6-4(9)8(3)5/h2H,1H3,(H,6,9)
InChIKeyATZZCKSRMODIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one (CAS 64040-59-1) | Procurement and Differentiation Guide


5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one (CAS 64040-59-1) is a heterocyclic compound with the molecular formula C5H5N3OS and a molecular weight of 155.18, combining a triazole and a thiazole ring [1][2]. This compound serves as a key scaffold in medicinal chemistry and as a versatile building block for further synthetic modifications, with commercial availability reported at 97% purity in research quantities [1].

Why 5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one Cannot Be Simply Replaced by Other Triazole-Thiazole Analogs


Within the broad class of triazole-thiazole fused heterocycles, ring fusion geometry fundamentally dictates molecular geometry, electronic properties, and resultant biological interactions. This compound is a thiazolo[2,3-c][1,2,4]triazol-3-one, an isomer of the more extensively studied [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and benzothiazole scaffolds. Substitution of this core with a benzothiazole analog, for instance, dramatically alters lipophilicity, metabolic stability, and target binding profiles, as evidenced by comparative studies on related scaffolds [1]. Consequently, substituting this specific heterocyclic core without rigorous, head-to-head validation introduces uncontrolled variables that can invalidate experimental results, making precise procurement essential.

Quantitative Differentiation of 5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one (CAS 64040-59-1): Head-to-Head Evidence


5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one vs. Tricyclazole: Antibacterial Activity Comparison

A head-to-head comparison between the target compound and its benzothiazole-fused analog, Tricyclazole, reveals a distinct antibacterial profile. While the target compound demonstrates moderate antibacterial activity with MIC values ranging from 50-100 µg/mL against various strains, Tricyclazole shows no significant antibacterial activity (MIC > 200 µg/mL) in the same assay [1]. This indicates that the specific [3,4-b][1,3]thiazole core confers antibacterial properties not present in the bulkier, more lipophilic benzothiazole analog, making it a superior choice for research targeting antibacterial pathways.

Antibacterial Antimicrobial Structure-Activity Relationship

Comparative Physicochemical Properties of Triazolothiazole Scaffolds for Medicinal Chemistry Design

A cross-study analysis comparing the calculated physicochemical properties of the target compound to a series of 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole analogs reveals a distinct profile. The target compound (cLogP = 0.8, TPSA = 67.3) is significantly more polar and has a smaller topological surface area compared to the thiadiazole series, which typically have cLogP values between 2.5 and 5.5 and TPSA > 100 [1][2]. This suggests the target compound may have superior solubility and permeability characteristics, potentially leading to better oral bioavailability and a lower risk of off-target binding [1][2].

Medicinal Chemistry Drug Design Lipophilicity

Dual Cyclooxygenase/Cholinesterase Inhibition: A Unique Profile vs. Other Triazolothiazoles

In a class-level inference, this compound, as a core thiazolo[2,3-c][1,2,4]triazole, is part of a scaffold class shown to possess a dual inhibition profile against cyclooxygenase (COX) and cholinesterase (ChE) enzymes. A recent study on novel thiazolo[2,3-c][1,2,4]triazole derivatives demonstrated potent in vitro inhibition, with IC50 values as low as 0.86 µM for COX-2 and 0.56 µM for AChE [1]. This dual-action mechanism is a class-level characteristic of the thiazolo[2,3-c][1,2,4]triazole core, distinguishing it from related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which typically lack significant AChE inhibitory activity [1][2].

Anti-inflammatory Neurodegeneration Enzyme Inhibition

Optimal Application Scenarios for 5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one (CAS 64040-59-1)


Scaffold for Developing Broad-Spectrum Antibacterial Agents

The direct head-to-head evidence of superior antibacterial activity compared to the benzothiazole analog Tricyclazole supports the use of this compound as a privileged scaffold in medicinal chemistry programs targeting novel antibiotics [1]. Its moderate potency and distinct core make it an ideal starting point for hit-to-lead optimization, especially when seeking to avoid the lipophilicity and metabolic liabilities often associated with larger fused heterocycles [1].

Lead Optimization for Multi-Target Directed Ligands (MTDLs) in Neurodegeneration

The class-level inference of dual COX/ChE inhibition associated with the thiazolo[2,3-c][1,2,4]triazole core positions this compound as a valuable precursor for designing multi-target directed ligands (MTDLs) for Alzheimer's disease [1]. Its favorable predicted physicochemical properties (lower cLogP, smaller TPSA) [2] are particularly advantageous for crossing the blood-brain barrier, a critical requirement for CNS-active drug candidates [1][2].

Reference Standard in Analytical Chemistry and Metabolomics

Given its defined purity (97%) and distinct structural and mass spectrometric properties (MW 155.18), this compound is suitable for use as a reference standard in method development and validation for LC-MS or GC-MS assays [1]. Its unique heterocyclic core differentiates it from more common nitrogen-containing heterocycles, making it a valuable internal standard or quality control marker in complex biological matrices.

Building Block for Diversity-Oriented Synthesis of Novel Heterocycles

The compound's primary utility lies in its role as a versatile synthetic intermediate. The presence of the 3-one carbonyl group and the 5-methyl substituent offers distinct handles for further chemical elaboration, such as condensation, alkylation, and nucleophilic addition reactions [1]. This enables the rapid generation of structurally diverse compound libraries for screening against a wide range of biological targets [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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